N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and further substituted with a propylpentanamide group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that imidazole and pyrimidine derivatives have a broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been reported to inhibit the cyclooxygenase-2 (cox-2) enzyme , which plays a crucial role in the biosynthesis of prostaglandins, key mediators of inflammation.
Pharmacokinetics
The compound’s molecular weight is reported to be 28833 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been reported to have considerable inhibitory effects on mcf-7 breast cancer cells .
Action Environment
The synthesis of similar compounds has been reported to be achieved using green solvents , suggesting a potential influence of environmental factors on the synthesis and stability of these compounds.
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a multicomponent reaction involving malononitrile, an active methylene compound, and imidazo[1,2-a]pyrimidine-2-carbaldehyde Industrial production methods often utilize catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride to enhance reaction efficiency .
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been explored for its potential anticancer properties, showing activity against various cancer cell lines . Additionally, it exhibits anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . In the industrial sector, it is used as a building block for the synthesis of more complex molecules with potential therapeutic applications .
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . While these compounds share a similar core structure, they differ in their substituents and pharmacological activities. For example, imidazo[1,2-a]pyridine derivatives are known for their antiviral and antibacterial properties, whereas imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity . The unique substitution pattern of this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-6-16(7-4-2)19(25)22-17-10-8-15(9-11-17)18-14-24-13-5-12-21-20(24)23-18/h5,8-14,16H,3-4,6-7H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKWYKWKIOODDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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